Tert-butyl 2-ethylhydrazinecarboxylate

概要

説明

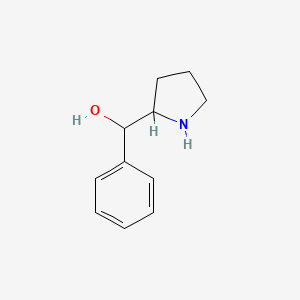

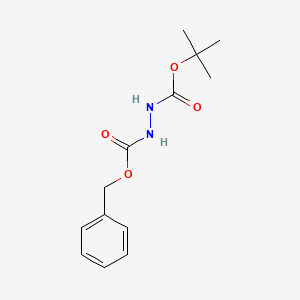

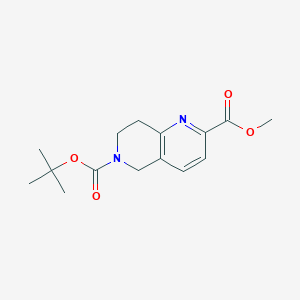

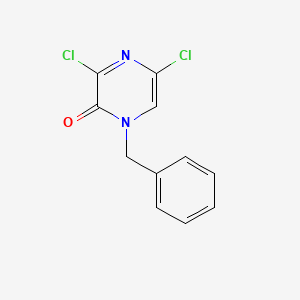

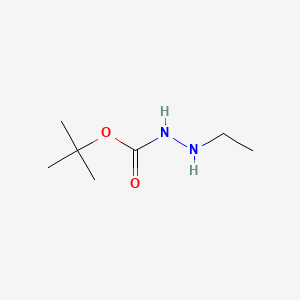

Tert-butyl 2-ethylhydrazinecarboxylate (CAS Number: 476362-41-1) is a chemical compound with the linear formula C7H16N2O2 . It falls under the category of hydrazine derivatives . This compound is characterized by its colorless to yellow appearance and is typically found in solid or semi-solid form .

Synthesis Analysis

The synthesis of Tert-butyl 2-ethylhydrazinecarboxylate involves the reaction of tert-butyl isocyanate with ethylhydrazine . The resulting product is the target compound, which can be purified and isolated through appropriate techniques .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-ethylhydrazinecarboxylate consists of a tert-butyl group , an ethylamino group , and a carbamate functional group . The compound’s linear formula provides insights into its connectivity and arrangement of atoms .

Chemical Reactions Analysis

Tert-butyl 2-ethylhydrazinecarboxylate can participate in various chemical reactions, including hydrolysis , esterification , and oxidation . These reactions can lead to the formation of different derivatives or decomposition products .

Physical And Chemical Properties Analysis

科学的研究の応用

Chemical Synthesis

“Tert-butyl 2-ethylhydrazinecarboxylate” serves as a useful building block or intermediate in the synthesis of several novel organic compounds . It can be used to synthesize a variety of compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Evaluation

The compound has been subjected to biological evaluation, particularly for its antibacterial and antifungal activities . It has been found to be moderately active against several microorganisms .

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring (a part of “Tert-butyl 2-ethylhydrazinecarboxylate”) is considered as an important synthetic strategy in the field of drug discovery .

Anticancer Research

Derived compounds containing piperazine rings, which are part of “Tert-butyl 2-ethylhydrazinecarboxylate”, have shown anticancer activities . This makes it a potential candidate for further research in cancer treatment.

Antiparasitic Research

Compounds derived from “Tert-butyl 2-ethylhydrazinecarboxylate” have also shown antiparasitic activities . This suggests potential applications in the development of antiparasitic drugs.

Antidepressive Research

The compound and its derivatives have shown antidepressive activities . This indicates its potential use in the development of new antidepressant drugs.

Safety and Hazards

- Precautionary Statements : P210 (Keep away from heat/sparks/open flames/hot surfaces), P240 (Ground/bond container and receiving equipment), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P362 (Take off contaminated clothing and wash before reuse), P370+P378 (In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam for extinction), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations)

将来の方向性

作用機序

Target of Action

Tert-butyl 2-ethylhydrazinecarboxylate is a chemical compound with the molecular formula C7H16N2O2 The primary targets of this compound are currently not well-documented in the literature

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.97 , suggesting that it may have good bioavailability

特性

IUPAC Name |

tert-butyl N-(ethylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-5-8-9-6(10)11-7(2,3)4/h8H,5H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBGVIVRTPGQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458261 | |

| Record name | tert-butyl 2-ethylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-ethylhydrazinecarboxylate | |

CAS RN |

476362-41-1 | |

| Record name | tert-butyl 2-ethylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。